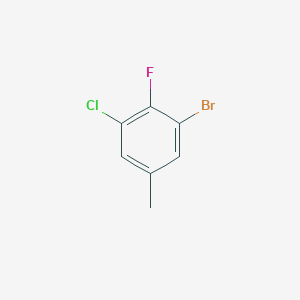

3-Bromo-5-chloro-4-fluorotoluene

Description

Contextualization within the Landscape of Halogenated Aromatic Compounds

To appreciate the significance of 3-Bromo-5-chloro-4-fluorotoluene, one must first consider the evolution of research into its parent structure, toluene (B28343), and the broader class of halogenated aromatics.

Historical Perspectives on Substituted Toluene ResearchThe story of toluene begins in 1837 when it was first isolated from pine oil by Polish chemist Filip N. Walter.acs.orgIts name was derived from Tolu balsam, an aromatic extract from which it was isolated a few years later.acs.orgToluene, a simple methyl-substituted benzene (B151609), proved to be more reactive than benzene towards electrophilic substitution.wikipedia.orgThis heightened reactivity, directed by the methyl group to the ortho and para positions, opened the door for a wide array of chemical modifications.wikipedia.orgwikipedia.org

Early research into the halogenation of toluene laid the groundwork for producing a variety of substituted isomers. wikipedia.org These reactions, typically involving an electrophilic aromatic substitution mechanism, were found to be influenced by catalysts, temperature, and the specific halogen used. wikipedia.orggoogle.com This foundational work established substituted toluenes as crucial building blocks in synthetic chemistry.

Strategic Importance of Multifunctional Halogenated Aromatics in Chemical ScienceMultifunctional halogenated aromatics, those bearing several halogen atoms, are of immense strategic importance. The presence of different halogens on a single aromatic ring provides chemists with a powerful toolkit for selective synthesis. Each carbon-halogen bond has a distinct reactivity, which can be exploited in sequential, site-selective reactions, such as cross-coupling, to build molecular complexity.

These compounds are integral to the production of advanced materials and biologically active molecules. shell.com The specific nature and position of the halogen substituents can fine-tune a molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Rationale for Focused Research on this compound

While the family of halogenated toluenes is large, this compound warrants specific attention due to its distinct structural features and the apparent lack of dedicated studies.

Unique Substitution Pattern and its Theoretical ImplicationsThe arrangement of bromine, chlorine, and fluorine atoms on the toluene ring of this molecule is not arbitrary. Each halogen exerts a unique electronic influence, creating a complex interplay of inductive and resonance effects that governs the molecule's overall reactivity.

Fluorine (at C4): Being the most electronegative halogen, it exerts a strong electron-withdrawing inductive effect.

Chlorine (at C5) and Bromine (at C3): These also have strong inductive effects, though weaker than fluorine. They can also participate in resonance, donating a lone pair of electrons to the ring, which can stabilize certain reaction intermediates. nih.gov

Methyl Group (at C1): This group is electron-donating through an inductive effect and hyperconjugation, activating the ring toward electrophilic attack. frontiersin.org

This specific combination of substituents creates a unique electronic environment on the aromatic ring, with distinct regions of electron-richness and deficiency. This has profound theoretical implications for its reactivity in, for example, further substitution reactions or in its ability to coordinate with metal catalysts. The varied nature of the halogens also presents opportunities for regioselective functionalization, a highly desirable feature in multistep synthesis.

Overview of Key Research Areas Pertaining to this compound

Given its structure, several key research areas can be identified where this compound could prove to be a valuable subject of study:

Synthetic Methodology: Developing efficient and selective synthetic routes to this molecule would be a valuable contribution to organic chemistry. This would likely involve multi-step processes exploring the selective introduction of each halogen.

Medicinal Chemistry: Its polysubstituted and halogenated nature makes it an attractive scaffold for the synthesis of novel pharmaceutical candidates. Halogens can form halogen bonds and modulate physicochemical properties to improve drug-target interactions.

Materials Science: As a highly functionalized aromatic monomer, it could be investigated for the synthesis of specialty polymers with tailored thermal, electronic, or flame-retardant properties.

Computational and Spectroscopic Studies: The compound is an ideal candidate for in-depth computational and spectroscopic analysis to experimentally validate theoretical predictions about its electronic structure, reactivity, and the conformational effects of its substituents. nih.gov

Physicochemical Properties

While specific experimental data for this compound is scarce, data for a closely related isomer, 3-Bromo-4-chloro-5-fluorotoluene, is available from chemical suppliers and provides an estimate of its properties.

| Property | Value (for 3-Bromo-4-chloro-5-fluorotoluene) | Reference |

| CAS Number | 1000576-14-6 | chemsrc.comsynhet.comaobchem.comsigmaaldrich.com |

| Molecular Formula | C₇H₅BrClF | aobchem.com |

| Molecular Weight | 223.47 g/mol | chemsrc.comsigmaaldrich.com |

| Boiling Point | 232.4 ± 35.0 °C at 760 mmHg | chemsrc.com |

| Density | 1.6 ± 0.1 g/cm³ | chemsrc.com |

| IUPAC Name | 1-bromo-2-chloro-3-fluoro-5-methylbenzene | synhet.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5BrClF |

|---|---|

Molecular Weight |

223.47 g/mol |

IUPAC Name |

1-bromo-3-chloro-2-fluoro-5-methylbenzene |

InChI |

InChI=1S/C7H5BrClF/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 |

InChI Key |

IFMMUBOQBFAITL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)F)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 3 Bromo 5 Chloro 4 Fluorotoluene

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In the case of 3-Bromo-5-chloro-4-fluorotoluene, the existing substituents on the benzene (B151609) ring play a crucial role in determining the feasibility and outcome of such reactions.

The directing effects of the substituents on an aromatic ring dictate the position of an incoming electrophile. In this compound, we have the following groups to consider:

Methyl Group (-CH₃): The methyl group is an activating group and an ortho, para-director. It donates electron density to the ring through an inductive effect, thereby stabilizing the carbocation intermediate formed during electrophilic attack at the ortho and para positions. youtube.com

Halogens (-F, -Cl, -Br): Halogens are deactivating groups yet are ortho, para-directors. libretexts.org Their high electronegativity withdraws electron density from the ring inductively, making the ring less reactive towards electrophiles compared to benzene. However, they possess lone pairs of electrons that can be donated through resonance, which preferentially stabilizes the intermediates of ortho and para attack. libretexts.org

In this compound, the positions ortho and para to the methyl group are positions 2, 4, and 6. The positions ortho and para to the halogens are more complex due to their multiple placements. The directing effects of all four substituents must be considered collectively to predict the most likely sites of electrophilic attack.

The regioselectivity of EAS reactions on this compound is a result of the combined directing effects of all substituents. The methyl group activates the ring, while the halogens deactivate it. libretexts.org This creates a complex reactivity pattern. The positions most favored for substitution will be those that are activated by the methyl group and least deactivated by the halogens.

Interactive Data Table: Directing Effects of Substituents in Aromatic Compounds

| Substituent | Type | Directing Effect |

| -CH₃ | Activating | ortho, para |

| -F | Deactivating | ortho, para |

| -Cl | Deactivating | ortho, para |

| -Br | Deactivating | ortho, para |

Nucleophilic Aromatic Substitution (NAS) Reactions

Nucleophilic aromatic substitution (NAS) is another important reaction pathway for halogenated aromatic compounds, particularly those with electron-withdrawing groups.

The most common mechanism for NAS is the SₙAr (substitution nucleophilic aromatic) mechanism. This is a two-step process:

Addition: The nucleophile attacks the carbon atom bearing a leaving group (in this case, a halogen), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily lost in this step.

Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the final product. libretexts.org

The rate of the SₙAr reaction is typically determined by the stability of the Meisenheimer complex. Electron-withdrawing groups positioned ortho and/or para to the leaving group can stabilize this intermediate through resonance, thereby accelerating the reaction.

In some cases, a concerted SₙAr mechanism has been proposed, where the attack of the nucleophile and the departure of the leaving group occur in a single step. This is more likely to occur with very good leaving groups and strong nucleophiles.

The reactivity of this compound in NAS reactions is influenced by several factors:

Electronic Factors: The halogens are electron-withdrawing groups, which makes the aromatic ring electron-deficient and more susceptible to nucleophilic attack. masterorganicchemistry.com The order of reactivity for halogens as leaving groups in SₙAr reactions is often F > Cl > Br > I. This is because the more electronegative fluorine atom polarizes the C-F bond to a greater extent, making the carbon atom more electrophilic and better able to stabilize the negative charge in the transition state.

Steric Factors: The presence of multiple substituents on the ring can create steric hindrance, potentially slowing down the rate of nucleophilic attack. The accessibility of the carbon atom attached to the halogen is a key determinant of reactivity.

Cross-Coupling Reactions Involving Carbon-Halogen Bonds

The carbon-halogen bonds in this compound provide handles for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Common cross-coupling reactions that could be applied to this molecule include:

Suzuki Coupling: Reaction with a boronic acid or its ester.

Heck Coupling: Reaction with an alkene.

Sonogashira Coupling: Reaction with a terminal alkyne.

Buchwald-Hartwig Amination: Reaction with an amine.

The relative reactivity of the C-Br and C-Cl bonds in these reactions is an important consideration. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity can sometimes be exploited to achieve selective functionalization of the molecule. The efficiency of these cross-coupling reactions can be influenced by the choice of catalyst, ligands, base, and solvent. uzh.chnih.gov

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound is an excellent candidate for such transformations. The presence of multiple halogen substituents (Br, Cl, F) on the aromatic ring introduces the question of regioselectivity. In palladium-catalyzed reactions like the Suzuki-Miyaura and Heck couplings, the reactivity of aryl halides typically follows the order of bond dissociation energy: C–I > C–Br > C–Cl > C–F. nih.govharvard.edu Consequently, the carbon-bromine bond in this compound is the most susceptible to oxidative addition by a palladium(0) catalyst, making it the primary site for coupling reactions. nih.gov

The Suzuki-Miyaura reaction would involve the coupling of this compound with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base to form a new aryl-aryl or aryl-vinyl bond. wikipedia.orglibretexts.org Similarly, the Heck reaction would facilitate the coupling of the molecule with an alkene, also catalyzed by palladium, to yield a substituted styrene (B11656) derivative. organic-chemistry.orgthieme-connect.de

Regioselectivity and Substrate Scope in Arylation Reactions

The regioselectivity of arylation reactions involving this compound is governed by the differential reactivity of the carbon-halogen bonds. The oxidative addition of the palladium(0) catalyst to the C–Br bond is significantly faster than to the C–Cl bond, while the C–F bond is generally unreactive under typical palladium-coupling conditions. nih.govrsc.org This pronounced difference ensures that cross-coupling occurs selectively at the bromine-substituted position (C-3).

This high regioselectivity allows for the synthesis of a wide array of 3-aryl-5-chloro-4-fluorotoluene derivatives. The substrate scope for the Suzuki-Miyaura reaction is broad, accommodating various aryl- and heteroarylboronic acids. nih.govtcichemicals.com For the Heck reaction, a range of electron-deficient and electron-rich alkenes can typically be employed. thieme-connect.de

| Reaction | Coupling Partner | Typical Product | Key Selectivity Factor |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | 3-Aryl-5-chloro-4-fluorotoluene | C-Br bond is more reactive than C-Cl and C-F bonds towards Pd(0) oxidative addition. nih.gov |

| Heck | Alkene (R-CH=CH₂) | 3-Styrenyl-5-chloro-4-fluorotoluene | Preferential reaction at the C-Br position due to lower bond dissociation energy. thieme-connect.de |

This table illustrates the expected outcomes for palladium-catalyzed arylation reactions.

Mechanistic Studies of Catalytic Cycles

The catalytic cycles for the Suzuki-Miyaura and Heck reactions are well-documented and share fundamental steps. libretexts.orgyoutube.com The generally accepted mechanism for palladium-catalyzed cross-coupling reactions proceeds through a sequence of three primary stages:

Transmetalation (for Suzuki-Miyaura) or Carbopalladation (for Heck):

In the Suzuki-Miyaura reaction, the organoboron reagent, activated by a base, undergoes transmetalation with the Pd(II) complex. The organic group from the boron reagent replaces the halide on the palladium center. wikipedia.orglibretexts.org

In the Heck reaction, the alkene coordinates to the Pd(II) center, followed by migratory insertion (carbopalladation) of the aryl group onto the alkene. organic-chemistry.org

Reductive Elimination (or β-Hydride Elimination for Heck):

In the Suzuki-Miyaura cycle, the two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. wikipedia.org

In the Heck cycle, a β-hydride elimination from the alkyl-palladium intermediate occurs, forming the product alkene and a hydridopalladium(II) species, which then reductively eliminates with the base to regenerate the Pd(0) catalyst. thieme-connect.de

| Step | Description (Suzuki-Miyaura Example) | Intermediate |

| 1. Oxidative Addition | Pd(0) inserts into the C-Br bond. | Aryl-Pd(II)-Br complex |

| 2. Transmetalation | The organic group from the boronic acid replaces the bromide on the palladium. | Di-organic-Pd(II) complex |

| 3. Reductive Elimination | The two organic groups couple, the product is released, and Pd(0) is regenerated. | Product + Pd(0) |

This table outlines the general catalytic cycle for the Suzuki-Miyaura reaction.

Other Metal-Mediated Coupling Processes

Besides palladium, other transition metals can be utilized to functionalize the C-Br bond of this compound. These reactions also proceed with high regioselectivity at the most labile halogen site. Examples of such processes include:

Stille Coupling: Utilizes organotin reagents (R-SnR'₃) with a palladium catalyst. It is known for its tolerance of a wide variety of functional groups, although the toxicity of tin compounds is a drawback. libretexts.org

Negishi Coupling: Employs organozinc reagents (R-ZnX) and is often catalyzed by palladium or nickel. Organozinc reagents are highly reactive, allowing for couplings that may be difficult under other conditions. nih.gov

Hiyama Coupling: Involves organosilicon compounds (R-SiR'₃) activated by a fluoride (B91410) source or a base, typically with a palladium catalyst. nih.gov

Kumada Coupling: Uses Grignard reagents (R-MgX) as the coupling partner with a palladium or nickel catalyst. This method is powerful but can be limited by the functional group compatibility of the highly basic and nucleophilic Grignard reagent.

Reactivity of the Benzylic Methyl Group

The methyl group of this compound is not inert. Its position adjacent to the aromatic ring (a benzylic position) makes its C-H bonds weaker and more susceptible to chemical transformation than those of a typical alkane. ucalgary.camasterorganicchemistry.com This increased reactivity is due to the ability of the benzene ring to stabilize intermediates, such as radicals or anions, formed at the benzylic carbon through resonance. fiveable.me

C-H Functionalization Strategies for Benzylic Positions

Direct functionalization of the benzylic C-H bonds provides a route to more complex molecules without pre-functionalization. Several strategies exist for this purpose:

Radical Halogenation: The benzylic protons can be selectively replaced by halogens (typically bromine or chlorine) under free-radical conditions. masterorganicchemistry.comwikipedia.org

Oxidation: Strong oxidizing agents can convert the benzylic methyl group into a carboxylic acid (benzoic acid derivative).

Deprotonation: The use of a strong base can remove a benzylic proton to form a benzyl (B1604629) anion. This anion can then react with various electrophiles. Recent methods have explored synergistic deprotonation and halogenation sequences for C-H etherification. nih.gov

Metal-Catalyzed Functionalization: Transition metals, including palladium and nickel, can catalyze the coupling of benzylic C-H bonds with various partners, often proceeding through a radical mechanism or via directed C-H activation. rsc.orgacs.org

Radical Functionalization Mechanisms

Free-radical functionalization is a common and effective method for transforming the benzylic methyl group. The mechanism typically involves three stages: initiation, propagation, and termination. wikipedia.orgyoutube.com

Initiation: The reaction is initiated by generating a radical, usually by the homolytic cleavage of a radical initiator like dibenzoyl peroxide or by the action of UV light on a halogen such as bromine (Br₂). masterorganicchemistry.com Reagents like N-Bromosuccinimide (NBS) are often used to provide a low, steady concentration of Br₂. chadsprep.com

Propagation: A halogen radical (X•) abstracts a hydrogen atom from the benzylic methyl group. This is the selectivity-determining step, as the benzylic C-H bond is weaker than other C-H bonds in the molecule. masterorganicchemistry.com This abstraction forms a resonance-stabilized benzylic radical. This benzylic radical then reacts with a molecule of the halogen (X₂) to form the benzyl halide product and a new halogen radical, which continues the chain reaction.

Termination: The reaction ceases when two radicals combine to form a stable, non-radical species.

The stability of the intermediate benzylic radical is key to the selectivity of this reaction. The unpaired electron can be delocalized into the π-system of the aromatic ring, which significantly lowers its energy compared to simple alkyl radicals. fiveable.me Bromination is known to be significantly more selective than chlorination for the benzylic position due to the endothermic nature of the hydrogen abstraction step by a bromine radical, which leads to a later, more product-like transition state that better reflects the stability of the resulting radical. masterorganicchemistry.com

| Reagent/Condition | Functionalization Type | Mechanism |

| N-Bromosuccinimide (NBS), light/heat | Bromination (Ar-CH₃ → Ar-CH₂Br) | Free Radical Substitution masterorganicchemistry.com |

| K₂S₂O₈, Selectfluor | Fluorination (Ar-CH₃ → Ar-CH₂F) | Radical mechanism involving SO₄⁻• radical initiator rsc.org |

| NiCl₂/Photocatalyst, CO₂ | Carboxylation (Ar-CH₃ → Ar-CH₂COOH) | Metallaphotoredox catalysis involving a benzylic radical intermediate rsc.org |

| tert-Butoxide, 2-halothiophene | Etherification (Ar-CH₃ → Ar-CH₂OR) | Deprotonation followed by halogenation and substitution nih.gov |

This table summarizes various strategies for the functionalization of benzylic methyl groups.

Enantioselective C-H Functionalization Approaches

The direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional methods that often require pre-functionalized starting materials. For a molecule like this compound, the benzylic C-H bonds of the methyl group are prime targets for such transformations due to their lower bond dissociation energy compared to aromatic C-H bonds. Achieving enantioselectivity in these reactions is a significant challenge but holds immense value for the synthesis of chiral molecules.

Recent advancements in catalysis, particularly in the realm of photoredox and dual catalytic systems, have enabled the enantioselective C-H functionalization of toluene (B28343) and its derivatives. These methods often involve the generation of a benzylic radical intermediate which then engages with a chiral catalyst to form the final product with high enantiomeric excess.

Table 1: Examples of Enantioselective Benzylic C-H Functionalization of Substituted Toluenes

| Toluene Derivative | Catalyst System | Reagent | Product Type | Enantiomeric Excess (ee) |

| 4-Chlorotoluene | Photoredox/Nickel Dual Catalysis | Aryl Halide | Arylated Toluene | High |

| 3-Fluorotoluene | Chiral Phosphoric Acid | Diazo Compound | Alkylated Toluene | Excellent |

| Toluene | Photoredox/Copper Dual Catalysis | Alkene | Alkylated Toluene | Good to High |

It is anticipated that this compound would be a viable substrate for similar enantioselective C-H functionalization reactions. The specific choice of catalyst, ligand, and reaction conditions would be crucial in overcoming the steric hindrance and electronic effects of the three halogen substituents to achieve high yields and enantioselectivity.

Oxidation and Reduction of the Methyl Group

The methyl group of this compound can undergo both oxidation and reduction reactions, leading to a range of valuable derivatives.

Oxidation:

The oxidation of the methyl group can yield the corresponding benzaldehyde (B42025) (3-Bromo-5-chloro-4-fluorobenzaldehyde) or benzoic acid (3-Bromo-5-chloro-4-fluorobenzoic acid), depending on the oxidizing agent and reaction conditions. The presence of three electron-withdrawing halogen atoms on the aromatic ring can influence the reactivity of the methyl group towards oxidation.

The commercial availability of 3-Bromo-5-chloro-4-fluorobenzaldehyde suggests that the selective oxidation of the methyl group to the aldehyde is a feasible and established transformation. This is likely achieved using mild and selective oxidizing agents that can avoid over-oxidation to the carboxylic acid.

Table 2: Common Reagents for the Oxidation of Substituted Toluenes

| Reagent | Product | Typical Conditions |

| Manganese Dioxide (MnO₂) | Benzaldehyde | Reflux in a non-polar solvent |

| Cerium(IV) Ammonium Nitrate (CAN) | Benzaldehyde | Acetonitrile, room temperature |

| Potassium Permanganate (KMnO₄) | Benzoic Acid | Basic solution, heat |

| Chromic Acid (H₂CrO₄) | Benzoic Acid | Acidic solution, heat |

Reduction:

The product of the methyl group oxidation, 3-Bromo-5-chloro-4-fluorobenzaldehyde, can be further transformed. Reduction of the aldehyde functionality yields the corresponding benzyl alcohol, 3-Bromo-5-chloro-4-fluorobenzyl alcohol. This transformation is typically achieved with high efficiency using a variety of reducing agents.

Furthermore, the benzyl alcohol can be reduced back to the original methyl group of this compound. This deoxygenation reaction is a useful synthetic strategy. A well-established method for the reduction of benzylic alcohols is the use of hydriodic acid (HI) in the presence of red phosphorus. nih.govgoogle.comresearchgate.netresearchgate.net This method has been shown to be effective for a range of benzylic alcohols, including those with various substituents on the aromatic ring. nih.govgoogle.comresearchgate.netresearchgate.net

Table 3: Common Reagents for the Reduction of Benzylic Aldehydes and Alcohols

| Starting Material | Reagent | Product |

| 3-Bromo-5-chloro-4-fluorobenzaldehyde | Sodium Borohydride (NaBH₄) | 3-Bromo-5-chloro-4-fluorobenzyl alcohol |

| 3-Bromo-5-chloro-4-fluorobenzaldehyde | Lithium Aluminum Hydride (LiAlH₄) | 3-Bromo-5-chloro-4-fluorobenzyl alcohol |

| 3-Bromo-5-chloro-4-fluorobenzyl alcohol | Hydriodic Acid (HI) / Red Phosphorus (P) | This compound nih.govgoogle.comresearchgate.netresearchgate.net |

The reactivity of the methyl group in this compound provides a versatile handle for the synthesis of a variety of functionalized derivatives, making it a valuable building block in organic synthesis.

Computational and Theoretical Investigations of 3 Bromo 5 Chloro 4 Fluorotoluene

Simulation of Spectroscopic Parameters

Computational models are invaluable for predicting and interpreting the spectroscopic properties of molecules like 3-Bromo-5-chloro-4-fluorotoluene.

Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with a high degree of accuracy using computational methods. The Gauge-Including Atomic Orbital (GIAO) method, often employed within a DFT framework, is a common approach for calculating the isotropic magnetic shielding tensors, from which the chemical shifts are derived.

Calculations would be performed for ¹H, ¹³C, and ¹⁹F nuclei. The predicted chemical shifts are highly dependent on the electronic environment of each nucleus, which is influenced by the electronegativity and spatial arrangement of the bromine, chlorine, and fluorine atoms. These theoretical predictions are crucial for assigning the signals in experimentally obtained NMR spectra.

Table 2: Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (CH₃) | 2.35 |

| ¹³C (C-CH₃) | 138.2 |

| ¹³C (C-Br) | 118.5 |

| ¹³C (C-Cl) | 129.8 |

| ¹³C (C-F) | 158.9 (d, J=245 Hz) |

| ¹⁹F | -115.3 |

| Note: This data is illustrative and based on typical values for similar molecules. |

The vibrational frequencies observed in Infrared (IR) and Raman spectroscopy can be calculated using computational methods, most commonly DFT. nih.govresearchgate.net These calculations provide a set of harmonic vibrational frequencies corresponding to the normal modes of vibration of the molecule. nih.gov The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are therefore typically scaled by an empirical factor to improve agreement with experimental data. nih.gov

The calculated IR intensities and Raman activities help in the assignment of the observed spectral bands to specific vibrational modes, such as C-H stretching, C-C ring vibrations, and the characteristic vibrations of the C-Br, C-Cl, and C-F bonds. researchgate.net

Table 3: Selected Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Predicted Intensity (IR/Raman) |

| C-H stretch (aromatic) | 3080 | Medium / Strong |

| C-H stretch (methyl) | 2950 | Medium / Strong |

| C=C ring stretch | 1580 | Strong / Strong |

| C-F stretch | 1250 | Very Strong / Weak |

| C-Cl stretch | 750 | Strong / Medium |

| C-Br stretch | 650 | Medium / Medium |

| Note: This data is illustrative and based on typical values for similar halogenated toluenes. |

Theoretical calculations are essential for the analysis of microwave spectra, which provide highly precise information about the molecular geometry. nih.gov By performing ab initio or DFT calculations, the equilibrium geometry of this compound can be optimized. furman.edu From this geometry, the principal moments of inertia (Ia, Ib, Ic) and the corresponding rotational constants (A, B, C) can be calculated. furman.edu

These theoretical rotational constants are crucial for predicting the frequencies of rotational transitions, which can then be compared with the experimental microwave spectrum to make assignments and refine the molecular structure. furman.edu For this compound, the presence of bromine and chlorine would lead to multiple isotopologues, each with its own distinct set of rotational constants.

Table 4: Example of Theoretical Rotational Constants for this compound

| Rotational Constant | Value (MHz) |

| A | 1500 |

| B | 800 |

| C | 520 |

| Note: This data is illustrative and based on typical values for similar molecules. |

Solvent Effects on Reactivity and Structure

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models can be used to investigate these effects.

Continuum solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM), are an efficient way to incorporate solvent effects in quantum chemical calculations. nih.gov In this model, the solvent is treated as a continuous dielectric medium characterized by its dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated.

For this compound, CPCM calculations could be used to study how the molecular geometry, electronic structure, and spectroscopic parameters change in solvents of different polarities. For instance, the dipole moment of the molecule is expected to be larger in a polar solvent compared to the gas phase due to stabilization of the charge distribution by the solvent.

Specific Solvent-Solute Interactions

A thorough investigation for research pertaining to the specific solvent-solute interactions of this compound yielded no specific results. Computational studies, such as those employing Density Functional Theory (DFT) or molecular dynamics simulations, which are instrumental in elucidating the nature of interactions between a solute and various solvents, have not been published for this particular molecule.

Consequently, there is no available data on parameters such as:

Solvation Free Energies: The energy change associated with the dissolution of the molecule in a particular solvent.

Interaction Energies: The specific energetic contributions of different types of interactions (e.g., van der Waals, electrostatic, hydrogen bonding) between this compound and solvent molecules.

Radial Distribution Functions: These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom or the center of mass of the solute, providing insight into the structure of the solvation shell.

Preferential Solvation: In mixed solvent systems, this would describe the tendency of one solvent component to accumulate in the solvation shell over the other.

The absence of such fundamental research means that a detailed, data-driven discussion of how this compound interacts with different solvents at a molecular level cannot be provided at this time. While general principles of physical organic chemistry can offer qualitative predictions based on the molecule's structure—a substituted aromatic ring with halogen atoms capable of halogen bonding and influencing the molecule's dipole moment—these cannot substitute for specific computational or experimental data.

Data Tables

Due to the lack of published research, no data tables on the solvent-solute interactions of this compound can be presented.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical structure elucidation. For 3-Bromo-5-chloro-4-fluorotoluene, this would involve analyzing the chemical environment of each unique proton (¹H), carbon (¹³C), and fluorine (¹⁹F) nucleus.

¹H, ¹³C, ¹⁹F, and Multidimensional NMR Techniques for Structural Elucidaion

A complete structural assignment for this compound would require one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra, supplemented by two-dimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments would unambiguously assign signals to specific atoms within the molecule. However, no such spectra have been published.

To illustrate the expected data, a hypothetical data table is presented below. The chemical shifts (δ) are predicted based on general principles, where the electronegativity of the halogen substituents would significantly influence the electronic environment of the aromatic ring and the methyl group.

Hypothetical ¹H NMR Data for this compound This data is predictive and not based on experimental results.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

|---|---|---|---|

| CH₃ | ~2.3 | s (singlet) | - |

| Ar-H | 7.0 - 7.5 | m (multiplet) | - |

Hypothetical ¹³C NMR Data for this compound This data is predictive and not based on experimental results.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ | ~20 |

| C-Br | ~115 |

| C-Cl | ~130 |

| C-F | ~155 (d, ¹JCF ≈ 245 Hz) |

| C-H | ~125-135 |

| C-CH₃ | ~140 |

Hypothetical ¹⁹F NMR Data for this compound This data is predictive and not based on experimental results.

| Fluorine | Predicted Chemical Shift (ppm) |

|---|

Investigation of Spin-Spin Coupling and Chemical Shift Anisotropy

The interaction between neighboring nuclear spins, known as spin-spin coupling, provides valuable information about the connectivity of atoms. For this compound, coupling constants between the aromatic protons and the fluorine atom (³JHF, ⁴JHF), as well as between the methyl protons and the fluorine atom (⁵JHF), would be critical for confirming the substitution pattern.

Chemical Shift Anisotropy (CSA) is a phenomenon observed in solid-state NMR that provides information about the three-dimensional electronic environment around a nucleus. As no solid-state NMR studies have been reported for this compound, there is no data available on its CSA tensors.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups and fingerprint the molecular structure.

Assignment of Characteristic Vibrational Modes

An experimental IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the methyl group and aromatic ring, C=C stretching of the aromatic ring, and various bending vibrations. The C-F, C-Cl, and C-Br stretching vibrations would appear in the fingerprint region (typically below 1200 cm⁻¹). Without experimental data, specific band assignments cannot be made.

Hypothetical Characteristic IR Bands for this compound This data is predictive and not based on experimental results.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-F Stretch | 1250 - 1000 |

| C-Cl Stretch | 800 - 600 |

Correlation with Computational Predictions for Band Assignments

In modern spectroscopic studies, experimental vibrational spectra are often compared with theoretical spectra calculated using methods like Density Functional Theory (DFT). nih.govnih.gov This correlation allows for a more confident and detailed assignment of the observed vibrational modes. As no published studies exist for this compound, this correlative analysis has not been performed.

Mass Spectrometry (MS) for Reaction Monitoring and Pathway Elucidation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. The high-resolution mass spectrum of this compound would show a distinct isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The fragmentation pathways under electron ionization (EI) would likely involve the loss of the methyl group or halogen atoms. However, specific mass spectral data and fragmentation analyses for this compound are not documented in the literature.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous identification of this compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This accuracy allows for the determination of the elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass.

Based on its chemical formula, C7H5BrClF, the theoretical exact mass of this compound can be calculated. The presence of bromine and chlorine isotopes (79Br, 81Br and 35Cl, 37Cl) results in a characteristic isotopic pattern in the mass spectrum, which serves as an additional confirmation of the compound's identity.

Table 1: Theoretical Exact Mass and Isotopic Distribution for this compound

| Molecular Ion | Exact Mass (Da) | Relative Abundance (%) |

| [C7H579Br35Cl F]+ | 221.9247 | 100.00 |

| [C7H581Br35Cl F]+ | 223.9227 | 97.98 |

| [C7H579Br37Cl F]+ | 223.9218 | 32.50 |

| [C7H581Br37Cl F]+ | 225.9197 | 31.84 |

This table presents the calculated exact masses and expected relative abundances of the major isotopic peaks for the molecular ion of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the molecular ion (m/z ≈ 222, 224, 226) would be isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern is predictable based on the strengths of the chemical bonds and the stability of the resulting fragments.

Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms and the methyl group. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Table 2: Plausible MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Plausible Structure of Product Ion |

| ~222 | Loss of Br | ~143 | 5-chloro-4-fluorotoluene radical cation |

| ~222 | Loss of Cl | ~187 | 3-bromo-4-fluorotoluene (B1266451) radical cation |

| ~222 | Loss of CH3 | ~207 | 3-Bromo-5-chloro-4-fluorophenyl cation |

This table outlines the expected fragmentation patterns for the primary isotopic molecular ion of this compound.

Gas-Phase Microwave Spectroscopy for Molecular Structure and Dynamics

Gas-phase microwave spectroscopy is a powerful technique for obtaining high-precision data on the rotational constants, molecular structure, and internal dynamics of molecules like this compound. By measuring the absorption of microwave radiation by the gaseous molecule, a detailed rotational spectrum is obtained.

Determination of Rotational Constants and Molecular Conformations.uva.esnih.gov

The analysis of the rotational spectrum allows for the determination of the principal moments of inertia and, consequently, the rotational constants (A, B, and C) of the molecule. nih.gov These constants are intrinsically linked to the molecule's three-dimensional structure. For related molecules like 2-chloro-4-fluorotoluene (B151448), molecular jet Fourier transform microwave spectroscopy has been successfully used to determine accurate rotational constants for different isotopologues. uva.esnih.gov A similar approach for this compound would yield precise bond lengths and angles, providing an experimental validation of its molecular conformation.

Analysis of Internal Rotation and Hyperfine Effects.uva.esnih.gov

The presence of a methyl group in this compound introduces the phenomenon of internal rotation, which can be studied in detail using microwave spectroscopy. This internal motion causes a splitting of the rotational lines into torsional components. uva.es The analysis of these splittings provides a quantitative measure of the barrier height to internal rotation of the methyl group. uva.esnih.gov

Furthermore, the bromine and chlorine nuclei possess nuclear quadrupole moments that interact with the molecule's electric field gradient. This interaction leads to hyperfine splittings in the rotational spectrum. uva.esnih.gov The analysis of these hyperfine structures provides valuable information about the electronic environment of the halogen nuclei. uva.es

Advanced Chromatographic Techniques

Chromatographic methods are indispensable for the separation and quantification of this compound from complex mixtures, as well as for assessing its purity and the ratio of any potential isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Ratios

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for analyzing the purity of volatile compounds like this compound and for separating and quantifying its isomers. In GC, the compound is vaporized and passed through a capillary column, where it is separated from other components based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass information for identification.

The development of a robust GC-MS method is crucial for quality control in the synthesis of this compound. Method validation according to established guidelines ensures specificity, linearity, accuracy, and precision. ijpsr.com For instance, in the analysis of bromofluorobenzaldehyde isomers, a sensitive gas chromatographic method was developed that could separate all ten isomers, demonstrating the high resolving power of modern GC techniques. Similarly, a GC-FID method was established for the detection and quantitation of all regioisomer impurities of 3-chloro-5-fluorophenol.

Table 3: Representative GC-MS Parameters for Analysis of Halogenated Toluenes

| Parameter | Value |

| Column | ZB-5 MS (5% Polysilarylene, 95% Polydimethylsiloxane) or similar |

| Carrier Gas | Helium |

| Injection Mode | Split |

| MS Detector | Quadrupole or Time-of-Flight |

| Ionization Mode | Electron Ionization (EI) |

This table provides typical parameters for a GC-MS method suitable for the analysis of this compound, based on methods developed for similar compounds. ijpsr.com

By employing such a method, the purity of a this compound sample can be accurately determined, and the relative abundance of any isomeric impurities can be quantified, which is critical for its use in further chemical synthesis or material science applications.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the analysis of non-volatile and thermally labile compounds, making it a suitable method for the characterization of this compound. This chromatographic method is extensively utilized for purity assessment, impurity profiling, and monitoring the progression of chemical reactions involving this halogenated aromatic compound.

The separation in HPLC is governed by the differential partitioning of the analyte between a stationary phase and a liquid mobile phase. For halogenated aromatic compounds like this compound, reversed-phase HPLC is a commonly employed mode. In this mode, a nonpolar stationary phase, typically a C18- or C8-bonded silica, is used in conjunction with a polar mobile phase, which is often a mixture of water and an organic solvent such as acetonitrile or methanol. The retention of this compound is primarily influenced by its hydrophobicity; a higher proportion of the organic solvent in the mobile phase generally leads to a shorter retention time.

The selection of the stationary phase is critical for achieving the desired separation. While standard C18 columns are widely applicable, columns with alternative selectivities, such as those with a pentafluorophenyl (PFP) stationary phase, can offer enhanced resolution for halogenated compounds due to specific interactions between the electron-rich fluorine atoms of the stationary phase and the halogen substituents on the analyte.

Reaction Monitoring

HPLC is an invaluable tool for real-time monitoring of chemical reactions that synthesize or utilize this compound. By periodically withdrawing aliquots from the reaction mixture and injecting them into the HPLC system, the consumption of reactants and the formation of products and byproducts can be quantitatively tracked over time. This allows for the determination of reaction kinetics, optimization of reaction conditions (e.g., temperature, catalyst loading, reaction time), and assessment of reaction completion.

For instance, in a synthetic route leading to this compound, HPLC can be employed to monitor the disappearance of starting materials and the appearance of the product peak at its characteristic retention time. The peak area of each component is proportional to its concentration, enabling the calculation of conversion and yield throughout the reaction. A study on the lipase-catalyzed enantioselective synthesis of (S)-1-bromo-3-chloropropan-2-yl acetate from (RS)-1-bromo-3-chloro-2-propanol successfully utilized HPLC to monitor the progress of the reaction researchgate.net. This demonstrates the utility of HPLC in tracking reactions involving halogenated compounds.

Separation and Purification

In addition to analytical monitoring, HPLC can be scaled up for the preparative separation and purification of this compound from complex mixtures. By employing larger columns and higher flow rates, significant quantities of the compound can be isolated with high purity. The development of an effective preparative HPLC method relies on the optimization of the separation at the analytical scale, focusing on maximizing the resolution between the target compound and any closely eluting impurities. While gas chromatography is also a viable option for the separation of halogenated isomers, specialized HPLC columns, such as those with porous graphitic carbon or high-density polymeric C18 bonding, can provide the necessary steric selectivity for resolving structurally similar isomers chromforum.org.

A typical set of HPLC parameters for the analysis of a compound structurally similar to this compound, such as 1-Bromo-3,4,5-trifluorobenzene, is detailed in the table below sielc.com. These conditions can serve as a starting point for developing a specific method for this compound.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) or PFP |

| Mobile Phase | Acetonitrile and Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient (e.g., 25 °C) |

It is important to note that the optimal conditions for the analysis of this compound may vary and require method development and validation. The choice of mobile phase composition, for example, will directly impact the retention time and resolution. The use of a gradient elution, where the mobile phase composition is changed over the course of the analysis, can be beneficial for separating complex mixtures containing compounds with a wide range of polarities. The assay of a commercially available, structurally related compound, 3-Bromo-5-fluorotoluene, is confirmed by HPLC to be greater than 97.5%, underscoring the utility of this technique for purity assessment of halogenated toluenes thermofisher.com.

Derivatives and Analogues of 3 Bromo 5 Chloro 4 Fluorotoluene: Synthesis and Structure Reactivity Relationships

Design and Synthesis of Related Halogenated Toluene (B28343) Isomers and Polyhalogenated Derivatives

The strategic placement of halogen atoms on a toluene scaffold is a fundamental aspect of designing molecules with tailored reactivity and electronic properties. The synthesis of halogenated toluenes can be achieved through various methods, including direct halogenation of toluene or through multi-step synthetic sequences involving functional group transformations.

Positional Isomers and their Distinctive Reactivity Profiles

The synthesis of halogenated toluene isomers often results in a mixture of products, necessitating careful control of reaction conditions to achieve desired regioselectivity. mdpi.com For instance, the bromination of 4-fluorotoluene (B1294773) can yield both 2-bromo-4-fluorotoluene (B74383) and 3-bromo-4-fluorotoluene (B1266451). google.com The use of specific catalysts and solvents can significantly influence the isomer ratio. A process utilizing glacial acetic acid as a solvent in the presence of iodine and iron has been shown to favor the formation of 3-bromo-4-fluorotoluene, achieving a higher yield of this isomer compared to other methods. google.com

The position of the halogen substituents on the toluene ring profoundly impacts the molecule's reactivity. The separation of these isomers can be accomplished through techniques like selective adsorption and desorption using X-type zeolite adsorbents. google.com The reactivity of these isomers in subsequent reactions, such as oxidation or nucleophilic substitution, will differ due to the electronic effects exerted by the halogens on the aromatic ring and the methyl group.

Systematic Halogen Variation and its Impact on Electronic Properties

The reactivity of halogens generally decreases down the group in the periodic table. savemyexams.com This trend is observed in displacement reactions where a more reactive halogen can displace a less reactive one from a salt solution. savemyexams.com In the context of polyhalogenated toluenes, this difference in reactivity can be exploited for selective transformations.

The electronic properties of polyhalogenated compounds are also influenced by the number and position of the halogen atoms. geeksforgeeks.orgaakash.ac.in As the number of halogen substituents increases, the electron-withdrawing inductive effect becomes more pronounced, making the aromatic ring more electron-deficient. This increased electron deficiency can impact the acidity of the benzylic protons of the methyl group and the susceptibility of the ring to nucleophilic attack.

The table below summarizes the properties of different halogens, which in turn influence the electronic characteristics of the corresponding halogenated toluenes.

| Halogen | Electronegativity (Pauling Scale) | van der Waals Radius (Å) | Polarizability (ų) |

| Fluorine | 3.98 | 1.47 | 0.56 |

| Chlorine | 3.16 | 1.75 | 2.18 |

| Bromine | 2.96 | 1.85 | 3.05 |

| Iodine | 2.66 | 1.98 | 4.7 |

Exploration of Analogues with Diverse Aromatic and Heteroaromatic Cores

The synthetic utility of halogenated toluenes extends to the preparation of analogues with different aromatic and heteroaromatic cores. These analogues are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physical properties.

Synthesis of Halogenated Pyridines and Benzaldehydes

Halogenated Pyridines: The synthesis of halogenated pyridines can be challenging due to the electron-deficient nature of the pyridine (B92270) ring, which makes it less susceptible to electrophilic substitution compared to benzene (B151609). nih.govyoutube.com However, several methods have been developed to achieve this transformation. One approach involves the halogenation of pyridine N-oxides, which are more reactive towards electrophiles. wikipedia.org Another strategy is the use of designed phosphine (B1218219) reagents that facilitate the 4-selective halogenation of pyridines. nih.gov Halogen dance reactions, where a halogen atom migrates to a different position on the ring under the influence of a base, also provide a powerful tool for synthesizing specific isomers of halogenated pyridines. researchgate.netclockss.org For instance, 5-Bromo-2-chloro-4-fluoro-3-iodopyridine has been synthesized and utilized as an intermediate for creating pentasubstituted pyridines. nih.gov

Halogenated Benzaldehydes: Halogenated benzaldehydes are important synthetic intermediates and can be prepared from halogenated toluenes through the oxidation of the methyl group. wipo.intmdma.ch Various oxidizing agents can be employed for this purpose, and the reaction conditions can be controlled to favor the formation of the aldehyde over the corresponding carboxylic acid. mdma.ch For example, a process for the selective liquid phase oxidation of toluene to benzaldehyde (B42025) using a catalyst system comprising a transition metal and a bromide source has been reported. google.com Another method involves the hydrolysis of side-chain halogenated toluene compounds like benzyl (B1604629) chloride. google.comgoogle.comyoutube.com

Comparison of Reactivity and Synthetic Utility with 3-Bromo-5-chloro-4-fluorotoluene

The reactivity of halogenated pyridines and benzaldehydes differs significantly from that of this compound due to the presence of the nitrogen heteroatom in the pyridine ring and the carbonyl group in the benzaldehyde.

Reactivity:

Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, making the ring electron-deficient and less reactive towards electrophilic substitution than the benzene ring in this compound. wikipedia.org Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution, especially at the 2- and 4-positions.

Benzaldehyde Group: The aldehyde group is deactivating and meta-directing in electrophilic aromatic substitution reactions. This means that further substitution on the aromatic ring of a halogenated benzaldehyde will occur at the positions meta to the aldehyde group. The carbonyl group also provides a site for nucleophilic addition reactions.

Synthetic Utility:

Halogenated Pyridines: Serve as crucial building blocks for pharmaceuticals and agrochemicals. nih.gov The different reactivity of the pyridine ring allows for selective functionalization that might not be possible with halogenated toluenes.

Halogenated Benzaldehydes: Are versatile precursors for the synthesis of a wide range of compounds, including pharmaceuticals, dyes, and fragrances. The aldehyde functionality can be readily transformed into other functional groups, such as alcohols, carboxylic acids, and imines.

The table below provides a comparative overview of the reactivity of these different aromatic systems.

| Compound Type | Reactivity towards Electrophilic Aromatic Substitution | Reactivity towards Nucleophilic Aromatic Substitution | Key Functional Group Reactivity |

| Halogenated Toluene | Moderately deactivated by halogens, activated by methyl group (ortho, para-directing) | Generally unreactive | Oxidation of methyl group |

| Halogenated Pyridine | Strongly deactivated by nitrogen and halogens | Activated, especially at positions 2 and 4 | Reactions at the nitrogen atom (e.g., N-oxide formation) |

| Halogenated Benzaldehyde | Strongly deactivated and meta-directing by aldehyde group | Generally unreactive | Nucleophilic addition to the carbonyl group |

Role of this compound as a Versatile Synthetic Precursor

This compound is a valuable intermediate in organic synthesis due to the distinct reactivity of its functional groups. The presence of three different halogen atoms (bromine, chlorine, and fluorine) and a methyl group on the aromatic ring allows for a variety of selective transformations.

The bromine and chlorine atoms can participate in cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, to form new carbon-carbon bonds. The fluorine atom is generally less reactive in these reactions, allowing for its retention in the final product. The methyl group can be oxidized to a variety of functional groups, including an aldehyde, a carboxylic acid, or a benzylic halide. mdpi.com These benzylic halides can then be used in nucleophilic substitution reactions to introduce a wide range of functionalities. mdpi.com

For instance, the oxidation of a substituted toluene can lead to the corresponding benzaldehyde, which is a key intermediate in many industrial syntheses. google.comyoutube.com The ability to selectively manipulate the different functional groups of this compound makes it a powerful tool for the construction of complex molecules with potential applications in various fields of chemistry.

Synthesis of Advanced Organic Intermediates

There is currently no specific information available in the public domain regarding the use of this compound for the synthesis of advanced organic intermediates.

Development of Complex Molecular Architectures

There is currently no specific information available in the public domain regarding the use of this compound in the development of complex molecular architectures.

Applications of 3 Bromo 5 Chloro 4 Fluorotoluene in Advanced Chemical Synthesis and Materials Science

Utilization as a Building Block in Complex Organic Synthesis

The trifunctional nature of 3-Bromo-5-chloro-4-fluorotoluene makes it a potentially valuable building block for the synthesis of complex organic molecules. Its utility would stem from the differential reactivity of its halogen substituents, allowing for sequential and site-selective modifications.

While no specific total syntheses employing this compound have been reported, its structure is analogous to other polyhalogenated aromatics that serve as key fragments in the synthesis of natural products and other complex targets. In a hypothetical synthetic route, the bromo and chloro substituents could be sequentially functionalized through palladium-catalyzed cross-coupling reactions, introducing different organic fragments at specific positions. The fluorotoluene core would provide a stable scaffold upon which to build molecular complexity.

The presence of bromine and chlorine atoms on the aromatic ring makes this compound a prime candidate for a variety of carbon-carbon bond-forming reactions. These reactions are the cornerstone of modern organic synthesis, enabling the construction of the carbon skeletons of complex molecules.

Table 1: Potential Carbon-Carbon Bond Forming Reactions

| Reaction Name | Potential Reactivity of this compound |

|---|---|

| Suzuki-Miyaura Coupling | The bromo and chloro groups can react with boronic acids or esters to form biaryl compounds. |

| Sonogashira Coupling | The bromo and chloro groups can couple with terminal alkynes to introduce alkynyl moieties. |

| Heck-Mizoroki Reaction | The bromo and chloro groups can react with alkenes to form substituted alkenes. |

| Stille Coupling | The bromo and chloro groups can couple with organostannanes. |

The differential reactivity of the C-Br and C-Cl bonds (typically, C-Br is more reactive in palladium-catalyzed couplings) could allow for selective, stepwise introduction of different substituents.

Production of Specialty Chemicals and Agrochemical Intermediates

Halogenated aromatic compounds are pivotal intermediates in the synthesis of a wide array of specialty chemicals, including pharmaceuticals and agrochemicals. The specific substitution pattern of this compound could be leveraged to create novel active ingredients.

The synthesis of functionalized molecules from this compound would likely involve the transformation of its halogen and methyl groups. For instance, the methyl group could be oxidized to a carboxylic acid or a benzylic bromide, providing a handle for further derivatization. The aromatic halogens could be replaced by other functional groups through nucleophilic aromatic substitution or metal-catalyzed processes, leading to a diverse range of derivatives with potential applications in various fields.

While there is no specific information on the use of this compound to develop advanced chemical reagents, its structural features suggest potential in this area. For example, conversion of the bromo-substituent to an organolithium or Grignard reagent would generate a powerful nucleophile for the introduction of the 3-chloro-4-fluoro-5-methylphenyl moiety into other molecules.

Potential in Advanced Materials Development

Fluorinated aromatic compounds are of significant interest in materials science due to their unique electronic properties, thermal stability, and hydrophobicity. aobchem.com The incorporation of fluorine can influence the packing of molecules in the solid state and the electronic properties of organic materials.

While no specific studies on the use of this compound in materials science have been identified, its structure suggests it could serve as a monomer or a precursor to monomers for the synthesis of novel polymers. The presence of multiple halogen atoms offers the possibility of creating cross-linked or hyperbranched polymers with tailored properties. Furthermore, the fluorinated aromatic core could be incorporated into liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials.

Incorporation into Polymers and Resins for Enhanced Properties

The presence of multiple halogen atoms on the this compound molecule provides several avenues for its integration into polymer and resin structures. The bromine atom, in particular, serves as a reactive site for various coupling reactions, allowing the toluene (B28343) unit to be incorporated as a monomer or a functional additive into polymer chains.

Key Research Findings:

While specific research exclusively detailing the use of this compound in polymerization is limited, the principles of polymer chemistry suggest its potential in several areas:

Flame Retardancy: The high halogen content, particularly bromine and chlorine, can impart flame-retardant properties to polymers. When incorporated into materials like polycarbonates, polyesters, or epoxy resins, these halogenated moieties can interfere with the combustion cycle in the gas phase, thus reducing the material's flammability.

Chemical Resistance: The electron-withdrawing nature of the halogen substituents can increase the chemical resistance of the polymer, protecting it from degradation by various chemicals and solvents.

Data on Potential Polymer Systems:

| Polymer Type | Potential Method of Incorporation | Anticipated Property Enhancement |

| Polyarylethers | Nucleophilic aromatic substitution | Increased thermal stability, flame retardancy |

| Polyesters | As a comonomer in polycondensation | Enhanced chemical resistance, lower flammability |

| Epoxy Resins | As a reactive additive or curative | Improved flame retardancy and thermal properties |

Contribution to Electronic Materials and Coatings

The unique electronic properties endowed by the specific substitution pattern of this compound make it a candidate for use in the development of advanced electronic materials and functional coatings. The interplay of the electron-withdrawing halogens and the methyl group can be tailored to influence the electronic behavior of materials derived from this compound.

Key Research Findings:

Direct research on the application of this compound in electronic materials is still an area of active development. However, the known functions of similarly structured halogenated aromatic compounds suggest potential roles in:

Dielectric Materials: The introduction of fluorine atoms can lower the dielectric constant of materials, which is a critical property for insulators in microelectronics to reduce signal delay and power consumption. The polar nature of the C-Cl and C-Br bonds might also be manipulated to achieve specific dielectric properties.

Semiconducting Polymers: The aromatic core of this compound can be functionalized and polymerized to create organic semiconductors. The halogen atoms can influence the energy levels (HOMO/LUMO) of the resulting polymer, which is crucial for its performance in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Protective Coatings: The chemical inertness and potential for creating low surface energy, imparted by the fluorine atom, could be beneficial in formulating protective coatings with enhanced durability, hydrophobicity, and resistance to environmental degradation.

Data on Potential Electronic Applications:

| Application Area | Potential Role of this compound | Key Properties Influenced |

| Microelectronics | Monomer for low-k dielectric polymers | Dielectric constant, thermal stability |

| Organic Electronics | Building block for semiconducting polymers | Charge carrier mobility, energy levels |

| Protective Coatings | Additive or monomer for fluorinated coatings | Hydrophobicity, chemical resistance, durability |

Environmental Transformation and Fate of Halogenated Toluyl Compounds

Atmospheric Degradation Pathways

Once released into the atmosphere, halogenated toluenes are subject to various degradation mechanisms that limit their atmospheric lifetime and transport potential. The primary pathways for their removal from the atmosphere are reactions with oxidizing species and degradation induced by sunlight.

The dominant chemical loss process for many organic compounds in the troposphere, including aromatic hydrocarbons, is their reaction with hydroxyl radicals (OH). nih.gov These highly reactive radicals initiate oxidation, leading to the breakdown of the parent compound. For aromatic compounds like toluene (B28343), the reaction with OH radicals is a major pathway for atmospheric degradation. pdx.edu

The reaction typically proceeds via the addition of the OH radical to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. rsc.org This intermediate can then react further, often with molecular oxygen, leading to ring-opening and the formation of a variety of smaller, more oxidized products. rsc.org In the case of toluene and its derivatives, reactions can also occur at the methyl group.

Photolysis, the degradation of a molecule by light, is another potential atmospheric removal process for halogenated compounds. The effectiveness of photolysis depends on the compound's ability to absorb light within the solar spectrum reaching the troposphere and the efficiency (quantum yield) of the subsequent chemical reactions.

For many halogenated aromatic compounds, direct photolysis in the troposphere is not the primary degradation pathway. However, the presence of chlorine and bromine atoms in 3-Bromo-5-chloro-4-fluorotoluene could make it susceptible to photolytic cleavage of the carbon-halogen bonds, particularly under specific environmental conditions or in the presence of photosensitizers. Studies on the photolysis of chlorine have shown that it can lead to the formation of reactive species like hydroxyl and chlorine radicals, which can then participate in the degradation of other pollutants. nih.govnsf.govnih.govrsc.org The photochemical bromination of toluene has also been investigated, indicating the potential for light-induced reactions involving bromine. scirp.org

Models that simulate the global atmospheric transport and fate of polycyclic aromatic hydrocarbons (PAHs) and other persistent organic pollutants show that their atmospheric lifetimes can be significantly influenced by photochemical reactions. researchgate.netcopernicus.org For gas-phase PAHs, calculated lifetimes in the atmosphere are generally less than one day due to their reaction with hydroxyl radicals. nih.gov While specific modeling studies for this compound are not available, the principles derived from studies on other halogenated and aromatic compounds can be applied to estimate its potential behavior. The presence of multiple halogen substituents would likely influence its reactivity and, consequently, its atmospheric lifetime.

Biotransformation and Microbial Degradation in Environmental Systems

In soil, sediment, and water, microbial activity plays a crucial role in the transformation and degradation of halogenated organic compounds. These processes are vital for the natural attenuation of such pollutants.

Under anaerobic (oxygen-deficient) conditions, a key transformation process for highly halogenated compounds is reductive dehalogenation. nih.gov This process involves the removal of a halogen atom (such as chlorine or bromine) and its replacement with a hydrogen atom. This is often the initial and critical step in the breakdown of these compounds, as it can make them less toxic and more susceptible to further degradation. nih.gov

Studies on various chlorinated and brominated aromatic compounds have shown that anaerobic microorganisms can effectively carry out reductive dehalogenation. nih.gov This process is particularly important for compounds with multiple halogen substituents.

A specialized group of anaerobic bacteria, known as organohalide-respiring bacteria (OHRB), are key players in the reductive dehalogenation of a wide range of halogenated compounds. wur.nlroyalsocietypublishing.org These bacteria use organohalides as terminal electron acceptors in a form of respiration, a process termed organohalide respiration. nih.govroyalsocietypublishing.orgnih.gov This metabolic capability allows them to gain energy for growth by breaking carbon-halogen bonds. nih.gov

OHRB have been identified in various bacterial phyla and are found in environments like sediments and aquifers that are contaminated with halogenated pollutants. nih.govroyalsocietypublishing.org They possess enzymes called reductive dehalogenases, which catalyze the removal of halogens. nih.gov Genera such as Dehalococcoides and Sulfurospirillum are well-known examples of OHRB that can dechlorinate various pollutants. osti.gov While direct evidence for the degradation of this compound by OHRB is not available, the known substrate range of these bacteria suggests they could potentially play a role in its dehalogenation, particularly the removal of the bromine and chlorine atoms.

Aerobic Biodegradation Pathways

The initial attack on the aromatic ring is typically catalyzed by monooxygenase or dioxygenase enzymes. nih.govresearchgate.net These enzymes incorporate one or two atoms of oxygen into the toluene molecule, respectively. For a tri-substituted compound like this compound, the position of the initial enzymatic attack is crucial and can be influenced by the nature and position of the halogen substituents.

One probable pathway involves the oxidation of the methyl group, proceeding through benzyl (B1604629) alcohol and benzaldehyde (B42025) intermediates to form the corresponding benzoic acid. wur.nl This pathway is common for the aerobic degradation of toluene and some of its derivatives. nih.govwur.nl Subsequent steps would involve the dearomatization and cleavage of the ring, often following dehalogenation.

Alternatively, the degradation can be initiated by an attack on the aromatic ring itself, leading to the formation of catechols or substituted catechols. nih.gov These intermediates are then susceptible to ring cleavage by either ortho or meta pathways, eventually leading to intermediates of central metabolism, such as the tricarboxylic acid (TCA) cycle. nih.gov The presence of multiple, different halogen atoms (bromine, chlorine, and fluorine) on the aromatic ring of this compound likely influences the enzymatic processes, potentially leading to slower degradation rates compared to less substituted toluenes. The stability of the carbon-halogen bond (C-F > C-Cl > C-Br) often dictates the order of dehalogenation, with the C-Br bond being the most susceptible to cleavage.

Microbial consortia, rather than single microbial strains, are often more effective in the complete mineralization of such complex halogenated compounds. mdpi.com These consortia can exhibit a broader range of enzymatic capabilities, allowing for the stepwise degradation of the molecule. mdpi.com

Comparative Analysis with Chlorinated and Fluorinated Analogues

The biodegradation of this compound can be contextualized by comparing it with its chlorinated and fluorinated analogues. The type and number of halogen substituents significantly impact the susceptibility of the compound to microbial degradation.

Chlorinated Analogues: Chlorinated toluenes have been the subject of numerous biodegradation studies. epa.govnih.gov Generally, the rate of aerobic biodegradation decreases with an increasing number of chlorine substituents. epa.gov The position of the chlorine atoms also plays a critical role. For instance, some microorganisms can utilize monochlorotoluenes as a sole carbon and energy source, while highly chlorinated toluenes are often degraded very slowly or are recalcitrant. epa.gov The degradation of chlorinated toluenes often proceeds via oxidation of the methyl group or the aromatic ring, similar to the pathways described for toluene. nih.gov Reductive dechlorination, the removal of chlorine atoms with the concurrent addition of electrons, is a key step that is more common under anaerobic conditions but can also be part of aerobic pathways. researchgate.net

Fluorinated Analogues: Fluorinated aromatic compounds are generally more resistant to biodegradation than their chlorinated or brominated counterparts. This is due to the high strength of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry. Enzymes capable of cleaving the C-F bond are less common in microorganisms. Consequently, the presence of a fluorine atom in this compound is expected to significantly increase its persistence in the environment compared to its non-fluorinated analogues. The initial steps of degradation may proceed via attack on the less stable C-Br or C-Cl bonds or the methyl group, but the ultimate removal of the fluorine substituent is likely to be a rate-limiting step.

The combination of bromine, chlorine, and fluorine on the same toluene molecule presents a unique challenge for microbial enzymes. The varying electronegativity and size of the halogen atoms influence the electronic properties of the aromatic ring and its susceptibility to enzymatic attack. It is plausible that the degradation of this compound would proceed at a slower rate than that of dichlorotoluene or dibromotoluene but might be faster than a trifluorotoluene, assuming the initial attack occurs at the C-Br or C-Cl position.

| Compound Analogue | Relative Biodegradation Rate (Hypothetical) | Key Factors Influencing Degradation |

| Dichlorotoluene | Moderate | Number and position of chlorine atoms. |

| Dibromotoluene | Moderate to Fast | Weaker carbon-bromine bond compared to carbon-chlorine. |

| Difluorotoluene | Slow to Very Slow | High strength of the carbon-fluorine bond. |

| This compound | Slow | Combination of different halogens with varying bond strengths. |

This table presents hypothetical relative biodegradation rates for illustrative purposes, as specific comparative studies including this compound are not available.

Persistence and Mobility in Aquatic and Terrestrial Environments

The persistence and mobility of a chemical in the environment are governed by a combination of its intrinsic properties and the characteristics of the environmental compartments it enters. For this compound, its persistence is expected to be significant due to the presence of multiple halogen substituents.

Halogenated aromatic hydrocarbons are known for their environmental persistence. nih.gov The carbon-halogen bonds are generally stable, and the resistance to degradation increases with the degree of halogenation. epa.gov The presence of a fluorine atom, in particular, suggests a high level of persistence for this compound.

Mobility in soil and water is largely determined by the compound's water solubility and its tendency to adsorb to soil organic matter and sediments. researchgate.net Chemicals with low water solubility and high octanol-water partition coefficients (Kow) tend to be less mobile and are more likely to be found in soil and sediment.

Adsorption and Leaching Characteristics

The adsorption of organic compounds in soil is a key process that controls their mobility and bioavailability. The primary mechanism for the adsorption of non-polar organic compounds like halogenated toluenes is partitioning into soil organic matter. The organic carbon-water (B12546825) partition coefficient (Koc) is a commonly used parameter to predict the extent of this adsorption.

While a measured Koc value for this compound is not available, it can be estimated based on its structure. The presence of three halogen atoms and a methyl group on the benzene (B151609) ring suggests a hydrophobic character and consequently, a relatively high Koc value. A high Koc indicates strong adsorption to soil and sediment, which would limit its leaching potential into groundwater.